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Hexafluoroacetylacetonate

Cat. No.: B8100791 Get Quote

Executive Summary
Manganese(II) hexafluoroacetylacetonate [Mn(hfac)₂] is a fluorinated

-diketonate precursor used in the deposition of manganese-containing thin films. Unlike its
fluorine-free counterparts (e.g., Mn(EtCp)₂ or Mn(thd)₃), Mn(hfac)₂ offers superior volatility and
thermal stability due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) groups.

However, this precursor presents a unique "double-edged" chemical profile:

High Volatility: Ideal for high-aspect-ratio (HAR) penetration.

Fluorine Content: The strong Mn-F bond often leads to the formation of MnF₂ (Manganese

Fluoride) rather than pure MnO or metallic Mn, unless specific high-energy co-reactants

(e.g., H₂ plasma) are employed.

This guide details two distinct protocols:

Protocol A: Deposition of MnF₂ (Optical/Magnetic applications).

Protocol B: Deposition of MnSiₓOᵧ/Mn Barrier Layers (Interconnect applications), with critical

defluorination strategies.
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Mn(hfac)₂ is a solid at room temperature. Successful delivery requires precise sublimation

control to prevent "channeling" in the bubbler.

Table 1: Physicochemical Properties
Property Value Operational Note

Formula Mn(CF₃COCHCOCF₃)₂
Molecular Weight: ~469.08

g/mol

State Solid (Yellow/Orange)
Hygroscopic; handle in N₂/Ar

glovebox.

Melting Point ~170–175 °C
Sublimes before melting at

reduced pressure.

Sublimation Temp 60°C – 75°C
Recommended bubbler

temperature range.

Vapor Pressure ~0.1 Torr @ 65°C
Sufficient for ALD; lines must

be heated to >85°C.

Thermal Decomposition > 250°C
ALD Window typically 150°C –

220°C.

Diagram 1: Solid Source Delivery System
Figure Caption: Inert gas assisted sublimation system. Note the "Soft Pack" requirement to

prevent carrier gas channeling through the solid powder.
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The choice of co-reactant dictates the final film composition. The hfac ligand is notoriously

difficult to remove completely with weak oxidants like water.

Mechanism A: Formation of MnF₂ (The Thermodynamic
Sink)
When using Ozone (O₃) or Water (H₂O), the C-F bonds in the ligand often break or rearrange,

and the high bond strength of Mn-F (approx. 396 kJ/mol) favors the formation of metal fluoride

over metal oxide.

Note: This is often cited as a "failure" in oxide ALD, but is the standard method for Fluoride
ALD.

Mechanism B: Radical-Enhanced Reduction
(Metallic/Barrier)
To strip the Fluorine and deposit metallic Mn (or MnO), H₂ Plasma is required. The hydrogen

radicals scavenge the fluorine as HF.

Critical Warning: The byproduct H(hfac) can re-adsorb. Efficient purging is vital.

Detailed Application Protocols
Protocol A: Manganese Fluoride (MnF₂) Optical Films
Target Application: Anti-reflection coatings, magnetic devices. Precursor: Mn(hfac)₂ @ 65°C.

Co-reactant: Ozone (O₃) [Concentration > 150 g/Nm³].
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Step Action Time (s) Rationale

1 Pulse Mn(hfac)₂ 2.0 – 4.0

Long pulse required

due to heavy

molecular weight

(slow diffusion).

2 Purge N₂ 5.0 – 10.0

Remove physisorbed

precursor. hfac is

"sticky"; insufficient

purge causes CVD-

like growth.

3 Pulse Ozone 1.0 – 3.0

Strong oxidation

breaks the ligand

cage.

4 Purge N₂ 5.0 – 10.0
Remove combustion

byproducts (CO₂, HF).

Growth Rate (GPC): ~0.3 – 0.5 Å/cycle.

Refractive Index: ~1.47 – 1.50 (Characteristic of MnF₂).

Protocol B: Mn-Based Copper Diffusion Barrier
(Advanced)
Target Application: BEOL Interconnects (Self-forming Barrier). Objective: Deposit Mn to react

with SiO₂ dielectric

MnSiₓOᵧ (Barrier) + Mn (Seed). Co-reactant: H₂ Plasma (Inductively Coupled Plasma - ICP).

Critical Constraint: Fluorine residue causes Cu corrosion. This protocol includes a

Defluorination Step.

Substrate Prep: Degas SiO₂/low-k dielectric at 300°C for 30 mins.

Reactor Temp: 150°C – 200°C (Lower temp preferred to prevent F-diffusion).
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Cycle Sequence:

Step 1: Mn Dose (3s). Saturate surface with Mn(hfac)₂.

Step 2: Purge (10s). Aggressive purge.

Step 3: H₂ Plasma Exposure (5s @ 300W). Reduces Mn²⁺ to Mn⁰; H* radicals scavenge F

as HF.

Step 4: Ar Plasma Post-Treatment (2s).Optional. Physical bombardment to desorb

residual F-species.

Step 5: Purge (5s).

Self-Forming Barrier Mechanism: Upon annealing (350°C), the deposited Mn scavenges

oxygen from the SiO₂ substrate:

This layer prevents Cu diffusion into the dielectric.

Diagram 2: Reaction Pathway & Fluorine Management
Figure Caption: Pathway bifurcation. O3 leads to Fluoride (MnF2), while H2 Plasma drives

toward Metallic Mn, though F-scavenging is the rate-limiting step.
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Troubleshooting & Expert Insights
The "Fluorine Curse" (Corrosion)

Symptom: Poor adhesion of Cu seed layer or high resistivity in barrier applications.

Cause: Residual Fluorine reacting with moisture to form HF, attacking the Cu/dielectric

interface.

Solution: If F-content > 5 at.%, switch to Mn(EtCp)₂ (fluorine-free). If Mn(hfac)₂ is mandatory,

increase H₂ plasma power and duration, or introduce a "Gettering" layer (e.g., Al) that binds

F.

Low Growth Rate (Steric Hindrance)
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Observation: GPC < 0.2 Å/cycle.

Cause: The bulky hfac ligands cause steric hindrance, blocking active sites.

Solution: Increase the Desorption Time (Purge) or increase substrate temperature (up to

220°C) to promote ligand mobility, though this risks thermal decomposition.

Clogged Lines
Observation: Drifting precursor flux.

Cause: Cold spots in the delivery line causing Mn(hfac)₂ condensation.

Fix: Establish a positive thermal gradient: Bubbler (65°C)

Lines (85°C)

Valve (95°C)

Chamber (150°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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